molecular formula C17H29NO2S.C4H4O4 B144545 N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate CAS No. 129658-18-0

N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate

Cat. No. B144545
M. Wt: 427.6 g/mol
InChI Key: DSJJTMFUKPMHAG-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and psychopharmacologist. 2C-T-7 gained popularity in the late 1990s and early 2000s as a recreational drug due to its psychedelic effects. However, it is important to note that the use of 2C-T-7 for recreational purposes is illegal and potentially dangerous.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves its binding to serotonin receptors in the brain. Specifically, it binds to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. By activating these receptors, N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate alters the functioning of neural circuits in the brain, leading to the psychedelic effects observed in users.

Biochemical And Physiological Effects

The use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been associated with a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. The drug also affects neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels are responsible for the altered perception, mood, and thought processes observed in users.

Advantages And Limitations For Lab Experiments

N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this drug is its specificity for the 5-HT2A and 5-HT2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, the use of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring of subjects is necessary to avoid harm.

Future Directions

There are several future directions for research on N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate. One area of interest is the potential therapeutic applications of the drug. Its ability to modulate serotonin receptor activity may make it useful in the treatment of conditions such as depression, anxiety, and addiction. Another area of research is the development of safer and more effective psychedelic drugs that can be used for therapeutic purposes. Finally, further studies are needed to better understand the long-term effects of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate use on the brain and body.

Synthesis Methods

The synthesis of N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with pentyl mercaptan to form 2,5-dimethoxy-4-(pentylthio)benzaldehyde. This intermediate is then reacted with nitromethane and ammonium acetate to form 2,5-dimethoxy-4-(pentylthio)phenethylamine. Finally, N,N-dimethylation of the amine group is carried out using formaldehyde and formic acid to obtain N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate.

Scientific Research Applications

N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This activity is responsible for the psychedelic effects of the drug, which include altered perception, hallucinations, and changes in mood and thought processes.

properties

CAS RN

129658-18-0

Product Name

N,N-Dimethyl-2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine maleate

Molecular Formula

C17H29NO2S.C4H4O4

Molecular Weight

427.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C17H29NO2S.C4H4O4/c1-6-7-8-11-21-17-13-15(19-4)14(9-10-18(2)3)12-16(17)20-5;5-3(6)1-2-4(7)8/h12-13H,6-11H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DSJJTMFUKPMHAG-WLHGVMLRSA-N

Isomeric SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN(C)C)OC.C(=CC(=O)O)C(=O)O

synonyms

Benzeneethanamine, 2,5-dimethoxy-N,N-dimethyl-4-(pentylthio)-, (Z)-2-b utenedioate (1:1)

Origin of Product

United States

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